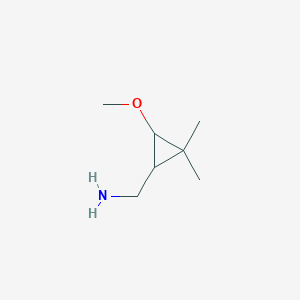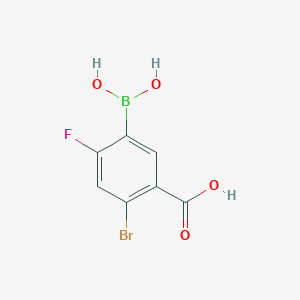
(1R)-1-(3-methanesulfonylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-methanesulfonylphenyl)ethan-1-amine is an organic compound characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-methanesulfonylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methanesulfonylbenzaldehyde.
Reductive Amination: The aldehyde group of 3-methanesulfonylbenzaldehyde is subjected to reductive amination using an appropriate amine source, such as ®-1-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize product yield and purity.
Automated Purification Systems: Employing automated chromatography systems for large-scale purification.
Chemical Reactions Analysis
Types of Reactions: (1R)-1-(3-methanesulfonylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Primary amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
(1R)-1-(3-methanesulfonylphenyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(3-methanesulfonylphenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
(1R)-1-(3-methylphenyl)ethan-1-amine: Lacks the methanesulfonyl group, resulting in different chemical properties.
(1R)-1-(3-chlorophenyl)ethan-1-amine: Contains a chlorine substituent instead of the methanesulfonyl group, affecting its reactivity and applications.
(1R)-1-(3-nitrophenyl)ethan-1-amine:
Uniqueness: The presence of the methanesulfonyl group in (1R)-1-(3-methanesulfonylphenyl)ethan-1-amine imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
(1R)-1-(3-methylsulfonylphenyl)ethanamine |
InChI |
InChI=1S/C9H13NO2S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-7H,10H2,1-2H3/t7-/m1/s1 |
InChI Key |
OZXBHQHDKSSLMS-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)S(=O)(=O)C)N |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




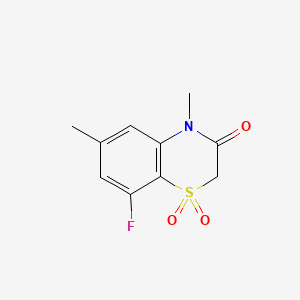
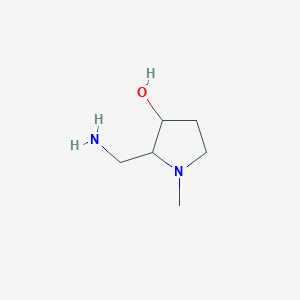
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one](/img/structure/B11762445.png)
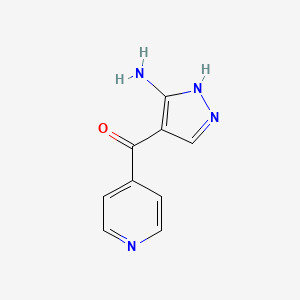
![(3aR,5S,6S,6aR)-6-Hydroxy-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B11762456.png)
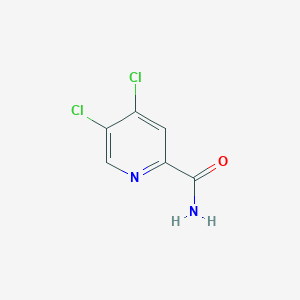

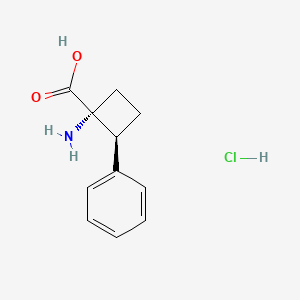
![ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11762479.png)
